molecular formula C14H12N2OS B11501375 N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B11501375
M. Wt: 256.32 g/mol
InChI Key: KADLCGLUUHRCFZ-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of cyanoacetamides It features a phenyl group substituted with a cyanomethyl group and a thiophene ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. Common methods include:

Industrial Production Methods: Industrial production methods for cyanoacetamides typically involve large-scale reactions using similar conditions as described above but optimized for efficiency and yield. These methods may include continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and thiophene groups play crucial roles in its biological activity. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

  • N-(4-cyanomethyl-2-nitro-phenyl)-acetamide
  • N-(cyanomethyl)-2-{[(4-methylphenyl)methyl]amino}acetamide
  • N-(cyanomethyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide

Comparison: N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. Compared to other cyanoacetamides, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H12N2OS/c15-8-7-11-3-5-12(6-4-11)16-14(17)10-13-2-1-9-18-13/h1-6,9H,7,10H2,(H,16,17)

InChI Key

KADLCGLUUHRCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

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